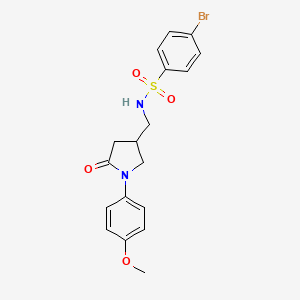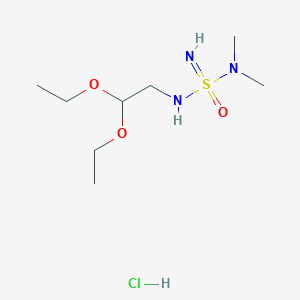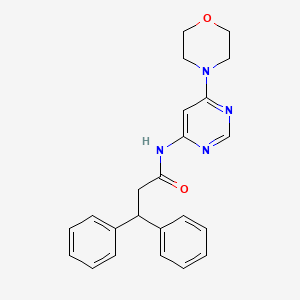
4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves the inhibition of specific enzymes or proteins. This compound binds to the active site of the target enzyme or protein, preventing it from carrying out its normal function. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein targeted. This compound can affect various cellular processes, such as DNA replication, protein synthesis, and cell division. It can also affect specific signaling pathways, leading to changes in cellular behavior. The effects of this compound can be studied in vitro and in vivo, providing valuable insights into the mechanisms of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide in lab experiments include its high purity, stability, and specificity. This compound can be used to study specific enzymes or proteins with high precision, providing valuable insights into their mechanisms of action. However, there are also limitations to using this compound, such as its potential toxicity and limited solubility in certain solvents. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are many potential future directions for research involving 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide. One direction is the development of new drugs or therapeutic agents based on the mechanism of action of this compound. Another direction is the investigation of the effects of this compound on specific diseases or conditions, such as cancer or neurodegenerative diseases. Furthermore, this compound can be used to study the mechanisms of various enzymes or proteins, providing valuable insights into their functions and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves the reaction of this compound with a suitable reagent. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has potential applications in scientific research as a tool compound. This compound can be used to study the mechanism of action of various enzymes and proteins. It can also be used to investigate the biochemical and physiological effects of specific compounds in vitro and in vivo. Furthermore, this compound can be used to develop new drugs or therapeutic agents for various diseases.
Propriétés
IUPAC Name |
4-bromo-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPOCYDMUOCBLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2379831.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2379832.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B2379835.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2379836.png)
![3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione](/img/structure/B2379837.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide](/img/structure/B2379838.png)



![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)



![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)